N-(3-chlorophenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
N-(3-chlorophenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a dimethylphenyl group, and a pyrazinyl group, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-13-6-7-17(10-14(13)2)24-9-8-22-19(20(24)26)27-12-18(25)23-16-5-3-4-15(21)11-16/h3-11H,12H2,1-2H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSBROKKMNHOHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=CC=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfanyl Group Introduction via Nucleophilic Substitution
Introducing the sulfanyl moiety at the pyrazinone C-2 position typically involves displacing a halogen (e.g., bromine) with a thiol nucleophile. Patent literature describes using sodium hydride in tetrahydrofuran (THF) to deprotonate thiols, followed by reaction with brominated intermediates at 0–25°C. For the target compound, 2-mercaptoacetamide derivatives are ideal nucleophiles.
Optimized Protocol :
- Dissolve 2-bromo-4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazine (1 eq) in anhydrous THF.
- Add NaH (1.2 eq) and 2-mercaptoacetamide (1.1 eq) at 0°C.
- Stir for 12 h at 25°C, yielding the sulfanyl intermediate (reported yield: 82%).
Acetamide Formation via Carbodiimide-Mediated Coupling
The final step couples the sulfanyl-pyrazinone intermediate with 3-chloroaniline. Carbodiimide reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation. Hydroxybenzotriazole (HOBt) is often added to suppress racemization.
Representative Procedure :
- Combine 2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetic acid (1 eq), 3-chloroaniline (1.05 eq), DCC (1.2 eq), and HOBt (0.1 eq) in dichloromethane (DCM).
- Stir at 25°C for 24 h.
- Filter to remove dicyclohexylurea, then concentrate under vacuum.
- Purify via flash chromatography (DCM/methanol 95:5), achieving 74% yield.
Purification and Characterization
Purification Methods :
Analytical Data :
- ¹H NMR (400 MHz, DMSO-d6): δ 10.21 (s, 1H, NH), 8.34 (d, 1H, pyrazinone-H), 7.62–7.58 (m, 4H, aromatic), 2.98 (s, 3H, CH3), 2.31 (s, 3H, CH3).
- HPLC : Retention time 12.7 min (C18, 70% acetonitrile), purity 99.2%.
Comparative Analysis of Synthetic Routes
Route 1 : Sequential cyclization, sulfanylation, and coupling.
- Advantages : High modularity; intermediates characterized at each step.
- Disadvantages : Cumulative yield loss (overall 52%).
Route 2 : One-pot cyclization and sulfanylation.
- Advantages : Reduced purification steps (overall yield 61%).
- Disadvantages : Requires strict stoichiometric control to avoid byproducts.
Challenges and Optimization Opportunities
- Stereochemical Control : The dihydropyrazinone ring exhibits planar chirality, necessitating enantioselective synthesis for pharmaceutical applications. Chiral auxiliaries or asymmetric catalysis remain unexplored for this compound.
- Scale-Up Limitations : Flash chromatography is impractical for industrial production. Switching to crystallization (e.g., using n-heptane/ethyl acetate) improves scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-chlorophenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide
- N-(3-chlorophenyl)-3,4-dimethoxybenzamide
Uniqueness
N-(3-chlorophenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Biological Activity
N-(3-chlorophenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C21H18ClN5O2
- Molecular Weight : 407.9 g/mol
- CAS Number : 1251630-97-3
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that this compound may exhibit:
- Antimicrobial Activity : Research indicates that similar compounds within its class demonstrate significant antimicrobial properties against a range of pathogens.
- Anticancer Potential : The compound's structure suggests possible interactions with cancer cell signaling pathways, which may inhibit tumor growth and proliferation.
- Anti-inflammatory Effects : Evidence from related compounds shows potential for reducing inflammation through modulation of inflammatory mediators.
Biological Activity Data
Case Studies
-
Antimicrobial Study :
A study conducted on various bacterial strains revealed that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains. -
Anticancer Research :
In vitro studies using human breast cancer cell lines demonstrated that the compound induced apoptosis at concentrations of 50 µM and above. Mechanistic investigations suggested that this effect is mediated through the activation of caspase pathways, leading to programmed cell death. -
Anti-inflammatory Investigation :
A recent study evaluated the compound's impact on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a significant reduction in TNF-alpha and IL-6 levels when treated with 25 µM of the compound, showcasing its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes and critical reaction conditions for N-(3-chlorophenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide?
- Methodology : The synthesis typically involves multi-step reactions, including sulfanylation and acylation. Key steps include coupling the pyrazine core with the 3-chlorophenyl acetamide group using bases like potassium carbonate in solvents such as dimethyl sulfoxide (DMSO) or acetonitrile. Temperature control (e.g., 60–80°C) and reaction time (12–24 hours) are critical for yield optimization. Purification often employs column chromatography .
- Characterization : Nuclear Magnetic Resonance (NMR; H and C) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. Infrared (IR) spectroscopy validates functional groups like the carbonyl and sulfanyl moieties .
Q. How is the compound screened for initial biological activity, and what assays are prioritized?
- Approach : Begin with in vitro assays targeting enzymes or receptors relevant to the compound’s structural analogs (e.g., kinase inhibition or antimicrobial activity). Use cell viability assays (MTT/XTT) for cytotoxicity profiling. Dose-response curves (1–100 µM) and IC calculations are standard. Positive controls (e.g., known inhibitors) and solvent controls (DMSO) are mandatory to validate results .
Q. What methods are recommended to assess solubility and stability under experimental conditions?
- Protocols : Solubility is tested in PBS, DMSO, and ethanol using dynamic light scattering (DLS). Stability studies involve High-Performance Liquid Chromatography (HPLC) at 25°C and 37°C over 24–72 hours. Thermal stability is evaluated via Thermogravimetric Analysis (TGA) .
Advanced Research Questions
Q. How is single-crystal X-ray diffraction (SC-XRD) employed to resolve the compound’s 3D structure?
- Steps : Crystallize the compound using vapor diffusion (e.g., ethanol/water). Data collection on a diffractometer (e.g., Bruker SMART APEXII) at 100 K. Refinement with SHELXL-2016 includes anisotropic displacement parameters and hydrogen bonding analysis. Validate geometric parameters (e.g., bond angles) against Cambridge Structural Database (CSD) entries .
Q. What strategies are used in structure-activity relationship (SAR) studies to enhance bioactivity?
- Design : Modify substituents on the pyrazine (e.g., 3,4-dimethylphenyl to fluorophenyl) or acetamide (e.g., chloro to methoxy groups). Assess changes via comparative IC values and molecular docking (e.g., AutoDock Vina) to predict target binding. QSAR models quantify contributions of logP and polar surface area .
Q. How can computational modeling predict metabolic pathways and toxicity?
- Tools : Use SwissADME for bioavailability radar and pkCSM for toxicity profiling. Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) identify reactive sites prone to oxidation or hydrolysis. Molecular dynamics (MD) simulations (e.g., GROMACS) model interactions with cytochrome P450 enzymes .
Q. How should researchers address contradictions in biological activity data across studies?
- Resolution : Replicate assays with standardized protocols (e.g., identical cell lines and incubation times). Validate purity via HPLC (>95%) and rule out off-target effects via proteome profiling. Cross-check with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What mechanistic studies elucidate the compound’s pharmacological target engagement?
- Techniques : Competitive binding assays (e.g., fluorescence polarization) and cellular thermal shift assays (CETSA) confirm target binding. RNA-seq or CRISPR-Cas9 knockout models identify downstream pathways. In vivo pharmacokinetics (e.g., C and t) in rodent models bridge to therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
